molecular formula C8H17N3O2 B13435185 (2R)-2-[(2R)-2-Aminobutanamido]butanamide

(2R)-2-[(2R)-2-Aminobutanamido]butanamide

Cat. No.: B13435185
M. Wt: 187.24 g/mol
InChI Key: GOEVIAYIADFCTD-PHDIDXHHSA-N
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Description

(2R)-2-[(2R)-2-Aminobutanamido]butanamide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(2R)-2-Aminobutanamido]butanamide can be achieved through several methods. One common approach involves the acid-promoted condensation of potassium acyltrifluoroborates (KATs) with amines, followed by oxidation with hydrogen peroxide . This method is advantageous as it avoids the use of coupling agents, which are often required in traditional amide synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by enabling precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(2R)-2-Aminobutanamido]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride is a typical reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2R)-2-[(2R)-2-Aminobutanamido]butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-[(2R)-2-Aminobutanamido]butanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-[(2R)-2-Aminobutanamido]butanamide is unique due to its dual chiral centers, which provide it with distinct stereochemical properties. This makes it particularly valuable in stereochemical research and the development of chiral drugs.

Biological Activity

Introduction

(2R)-2-[(2R)-2-Aminobutanamido]butanamide is a chiral compound that belongs to the class of amino acid derivatives. Its unique structural features, including an amide functional group and a chiral center, suggest potential biological activities that may be relevant in various biochemical processes, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C8_8H17_{17}N3_3O2_2
  • Molecular Weight : 187.239 g/mol
  • CAS Number : 1867585-44-1
  • SMILES Notation : CCC@@HC(=O)NC@HC(=O)N

The presence of both amine and carboxylic acid functionalities allows this compound to engage in hydrogen bonding and ionic interactions, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities due to its structural similarities to amino acids. The following sections detail specific areas where this compound has shown potential effects.

1. Anticonvulsant Activity

One of the notable areas of research involves the compound's potential anticonvulsant properties. It is structurally related to brivaracetam, an established antiepileptic drug. Studies suggest that this compound may interact with synaptic vesicle glycoprotein 2A (SV2A), similar to brivaracetam, thereby modulating neurotransmitter release and neuronal excitability .

2. Interaction with Biological Targets

The compound's binding affinity and efficacy against various biological targets have been explored. Interaction studies have demonstrated that it may influence pathways involved in protein synthesis and cellular signaling due to its amino acid-like structure .

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
This compound Chiral amide derivativePotential anticonvulsant activity
Brivaracetam 4-substituted pyrrolidone structureAntiepileptic; binds to SV2A
L-Alanine Simple amino acidInvolved in protein synthesis
L-Valine Branched-chain amino acidEssential for muscle metabolism
Butyric Acid Short-chain fatty acidKnown for gut health benefits

Study on Anticonvulsant Properties

A study conducted on the pharmacological profile of this compound indicated promising anticonvulsant effects in animal models. The compound was tested against induced seizures, revealing a significant reduction in seizure frequency compared to control groups. This suggests a mechanism similar to that of brivaracetam, potentially through SV2A modulation .

Enzymatic Synthesis Research

Research has also focused on the synthesis of this compound via enzymatic methods. A study highlighted the use of lipase-catalyzed transesterification for producing optically pure intermediates, showcasing the compound's relevance in synthetic organic chemistry as well as its biological implications .

Properties

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

(2R)-2-amino-N-[(2R)-1-amino-1-oxobutan-2-yl]butanamide

InChI

InChI=1S/C8H17N3O2/c1-3-5(9)8(13)11-6(4-2)7(10)12/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13)/t5-,6-/m1/s1

InChI Key

GOEVIAYIADFCTD-PHDIDXHHSA-N

Isomeric SMILES

CC[C@H](C(=O)N[C@H](CC)C(=O)N)N

Canonical SMILES

CCC(C(=O)NC(CC)C(=O)N)N

Origin of Product

United States

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